1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound falls under the category of substituted benzodiazoles, which are known for their diverse biological activities, including anti-cancer and neuroprotective effects. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations.
The compound is classified under the Chemical Abstracts Service (CAS) number 25810-67-7 and is referenced in various scientific literature and patents related to its synthesis and applications in drug development. Notable sources include patent documents that detail its synthesis methods and biological activities, as well as commercial suppliers that provide this compound for research purposes .
1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride is classified as an organic compound with a molecular formula of C₁₂H₁₉Cl₂N₃. It is categorized specifically as a benzodiazole derivative, which contributes to its pharmacological properties. The compound's structure includes a benzodiazole ring, which is pivotal in its biological activity.
The synthesis of 1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride can be achieved through several methods, typically involving the reaction of 2-amino benzothiazole derivatives with appropriate alkylating agents. A common approach includes the following steps:
The synthetic route may involve various solvents and reagents, such as dimethylformamide or acetonitrile, under controlled temperatures to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
The compound can participate in several chemical reactions typical for amines and heterocycles:
These reactions often require specific conditions such as temperature control and inert atmosphere to prevent degradation or unwanted side reactions .
The mechanism of action for 1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride primarily involves its interaction with biological targets such as phosphodiesterases (PDEs). By inhibiting these enzymes, the compound can increase levels of cyclic nucleotides (cAMP and cGMP), leading to various downstream effects including modulation of neuronal signaling pathways.
Studies have shown that compounds with similar structures exhibit neuroprotective effects by enhancing synaptic plasticity and reducing neuroinflammation .
Key physical properties include:
Chemical properties include:
Relevant data indicates that the compound exhibits favorable characteristics for pharmaceutical applications, including good bioavailability when formulated correctly .
The primary applications of 1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride include:
The synthesis of 1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride (CAS 26128-94-9) hinges on the strategic functionalization of the benzimidazole core. The primary route involves a condensation reaction between o-phenylenediamine and 2-methylbutyraldehyde derivatives, followed by reductive amination. Key steps include:
Alternative Approaches:
Table 1: Key Synthetic Parameters and Outcomes
Step | Reagents/Conditions | Yield | Purity | Catalyst/Ligand |
---|---|---|---|---|
Cyclocondensation | o-PDA + 2-methylbutanal, Δ | 75% | 90% | PPA (polyphosphoric acid) |
Reductive Amination | NaBH₃CN, MeOH, 0°C | 82% | 95% | None |
Dihydrochloride Salt | HCl/Et₂O | 95% | >98% | N/A |
Converting the free base (1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine; CAS 53662-90-1) to its dihydrochloride salt (CAS 26128-94-9) is critical for enhancing physicochemical properties:
Table 2: Stability Comparison of Free Base vs. Dihydrochloride Salt
Property | Free Base (C₁₂H₁₇N₃) | Dihydrochloride Salt (C₁₂H₁₉Cl₂N₃) |
---|---|---|
Molecular Weight | 203.28 g/mol | 276.21 g/mol |
Melting Point | Not reported | >250°C (decomp.) |
Storage Conditions | -20°C, inert atmosphere | 2–8°C (ambient humidity) |
Shelf Life | 6 months | 24 months |
Scaling beyond laboratory quantities (e.g., 1g to 1kg) faces three key hurdles:
Process Optimization Strategies:
Table 3: Scalability Challenges and Mitigation Approaches
Challenge | Lab-Scale Practice | Industrial Mitigation | Impact on Yield |
---|---|---|---|
Low-Temperature Control | Ice baths | Jacketed reactors with cryogens | +12% consistency |
Catalyst Separation | None (homogeneous) | Heterogeneous Ni/Al₂O₃-SiO₂ | -15% per reuse |
Final Purification | Column chromatography | Antisolvent crystallization (EtOH/H₂O) | -7% purity |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7